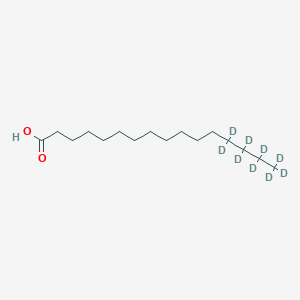

13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanoic acid

Übersicht

Beschreibung

Palmitic Acid-d9: C16:0-d9 , Cetylic Acid-d9 , or Hexadecanoic Acid-d9 ) is a deuterated derivative of palmitic acid. Palmitic acid itself is a common 16-carbon saturated fatty acid found in both animals and plants. It constitutes approximately 10-20% of human dietary fat intake and makes up around 25% of total plasma lipids and 65% of saturated fatty acids in humans .

Wirkmechanismus

Target of Action

13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanoic acid, also known as Palmitic acid-d9, primarily targets various intracellular and extracellular components. It acts on various intracellular and extracellular targets, modulating tumor cell signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt), endoplasmic reticulum (ER), B Cell Lymphoma-2 (Bcl-2), P53, and other signaling pathways . Furthermore, palmitic acid can be transferred to target proteins by a group of enzymes known as palmitoyl transferases (PATs). These enzymes facilitate the attachment of palmitic acid to specific cysteine residues within target proteins .

Mode of Action

The main anticancer mechanism of Palmitic acid-d9 involves the induction of cell apoptosis through the mitochondrial pathway, facilitated by the promotion of intracellular reactive oxygen species (ROS) generation . Palmitic acid-d9 also exhibits interference with the cancer cell cycle, leading to cell cycle arrest predominantly in the G1 phase .

Biochemical Pathways

Palmitic acid-d9 affects several biochemical pathways. It plays a significant regulatory role in tumor resistance processes . The main anticancer mechanism of Palmitic acid-d9 involves the induction of cell apoptosis through the mitochondrial pathway, facilitated by the promotion of intracellular reactive oxygen species (ROS) generation . It also exhibits interference with the cancer cell cycle, leading to cell cycle arrest predominantly in the G1 phase .

Pharmacokinetics

It is known that palmitic acid-d9 is intended for use as an internal standard for the quantification of palmitic acid by gc- or lc-ms .

Result of Action

The molecular and cellular effects of Palmitic acid-d9’s action are diverse. It increases NF-ĸB p65 levels, matrix metalloproteinase-9 (MMP-9) activity, and production of reactive oxygen species (ROS) in AsPC-1 pancreatic cancer cells, as well as increases migration of AsPC-1 cells . It also increases COX-2 levels in RAW 264.7 cells and increases LPS-induced IL-1β levels and caspase-1 activity in isolated mouse peritoneal macrophages .

Action Environment

The action, efficacy, and stability of Palmitic acid-d9 can be influenced by various environmental factors. For instance, the presence of other factors such as positive energy balance, excessive intake of carbohydrates (in particular mono and disaccharides), and a sedentary lifestyle, the mechanisms to maintain a steady state of Palmitic acid-d9 concentration may be disrupted leading to an over accumulation of tissue Palmitic acid-d9 resulting in dyslipidemia, hyperglycemia, increased ectopic fat accumulation and increased inflammatory tone via toll-like receptor 4 .

Biochemische Analyse

Biochemical Properties

Cellular Effects

The cellular effects of 13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanoic acid are not well-documented. It is expected to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is expected to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .

Vorbereitungsmethoden

Synthesewege: Die Synthese von Palmitinsäure-d9 beinhaltet die Einarbeitung von Deuteriumatomen in das Palmitinsäuremolekül. Deuterium ist ein stabiles Isotop von Wasserstoff, und sein Vorhandensein ermöglicht eine präzise Quantifizierung in analytischen Methoden wie GC-MS oder LC-MS.

Industrielle Produktion: Palmitinsäure-d9 ist als analytischer Standard im Handel erhältlich. Es kann von Lieferanten erworben werden, die sich auf isotopenmarkierte Verbindungen spezialisiert haben.

Analyse Chemischer Reaktionen

Durchgeführte Reaktionen: Palmitinsäure-d9 nimmt an verschiedenen chemischen Reaktionen teil, die typisch für Fettsäuren sind. Dazu gehören:

Oxidation: Palmitinsäure kann Oxidationsreaktionen unterliegen, die zur Bildung von Produkten wie Palmitinsäurehydroperoxiden führen.

Reduktion: Die Reduktion von Palmitinsäure kann Palmitinalkohol (Hexadekanol) ergeben.

Substitution: Palmitinsäure kann Veresterungsreaktionen mit Alkoholen eingehen, um Palmitatester zu bilden.

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2).

Reduktion: Die Reduktion kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) erreicht werden.

Veresterung: Veresterungsreaktionen beinhalten typischerweise Carbonsäure und Alkohol in Gegenwart eines Säurekatalysators.

Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den jeweiligen Bedingungen und Reaktanten ab. Beispielsweise kann die Oxidation Hydroperoxide ergeben, während die Reduktion zu Hexadekanol führt.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Deuterated compounds like 13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoic acid are utilized in pharmacokinetic studies to trace the metabolism and distribution of drugs within biological systems. The incorporation of deuterium can alter the metabolic pathways of compounds and provide insights into their pharmacological behavior.

- Case Study : A study by Russak et al. (2019) highlighted that deuterium substitution can significantly impact the pharmacokinetics of pharmaceuticals by altering their metabolic stability and half-life .

Metabolic Pathway Analysis

This compound serves as a valuable tool for studying lipid metabolism and the pathways involved in fatty acid synthesis and degradation. The stable isotope labeling allows researchers to track the incorporation of fatty acids into various metabolic pathways.

- Example : Research has shown that palmitic acid can induce specific protein expressions in mouse granulocytes, such as glucose-regulated protein 78 (GRP78) and CCAAT/enhancer-binding protein homologous protein (CHOP), which are critical in understanding stress responses in cells .

Nutritional Studies

In nutrition research, deuterated fatty acids are used to assess dietary fat absorption and metabolism in humans and animal models. This application is crucial for understanding how different types of fats influence health outcomes.

- Research Insight : Deuterated palmitic acid has been used to investigate the effects of dietary fats on lipid profiles and metabolic health markers in clinical trials.

Drug Development

The compound is also instrumental in drug development processes where understanding the interaction of drugs with lipid membranes is essential. The isotopic labeling helps in elucidating the mechanisms of drug action and distribution.

- Application Example : In drug formulation studies, deuterated compounds can be used to assess the bioavailability and efficacy of new therapeutic agents through comparative analysis with non-deuterated counterparts.

Vergleich Mit ähnlichen Verbindungen

Während Palmitinsäure-d9 aufgrund seiner Deuteriummarkierung einzigartig ist, gehören ähnliche Verbindungen zu anderen gesättigten Fettsäuren wie Stearinsäure (C18:0) und Myristinsäure (C14:0).

Eigenschaften

IUPAC Name |

13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-YNSOAAEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745836 | |

| Record name | (13,13,14,14,15,15,16,16,16-~2~H_9_)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173022-49-5 | |

| Record name | (13,13,14,14,15,15,16,16,16-~2~H_9_)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173022-49-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.